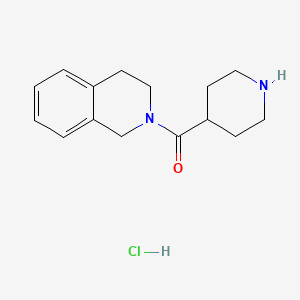
3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride
説明
3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride (DIPM HCl) is a novel compound with potential applications in the fields of drug discovery, medicinal chemistry, and biochemistry. DIPM HCl is an isoquinoline derivative that has been found to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer effects. This compound has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including epilepsy, Parkinson’s disease, and cancer.
科学的研究の応用
Antimalarial Activity
Research has shown that certain compounds related to 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride demonstrate significant antimalarial activity. For instance, derivatives like 3-(P-Chlorobenzylidene)-5, 7-dimethyl-2, 3-dihydro-1H-cyclopenta[b]quinoline-9-(di-n-butylaminomethyl)methanol have been found effective against Plasmodium berghei in mice, indicating potential in malaria treatment research (Lutz & Sanders, 1976).
Catalytic Activity in Oxidation Reactions
Some studies have focused on the synthesis and structural analysis of complexes involving derivatives of this compound. These complexes have potential catalytic activity in the aerial oxidation of substances like L-ascorbic acid (Mondal, Drew, & Ghosh, 2010).
Antiproliferative Activity and Molecular Structure Analysis
Research involving the synthesis and evaluation of compounds structurally related to this compound has demonstrated antiproliferative activity. These studies also include detailed molecular structure analysis using techniques like X-ray diffraction (Benaka Prasad et al., 2018).
Development of Novel Synthetic Methods
There is ongoing research into developing novel synthetic methods for compounds based on the 3,4-dihydroquinazolinone (DHQ) moiety, which is related to this compound. These methods are aimed at creating biologically-active compounds more efficiently and with fewer byproducts (Bokale-Shivale et al., 2020).
Synthesis and Structural Characterization of Complexes
Extensive research has been conducted on the synthesis and structural characterization of various metal complexes involving ligands derived from this compound. These studies provide insights into the geometry and electronic effects of such complexes, which can be pivotal in understanding their potential applications (Ghosh et al., 2007).
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17;/h1-4,13,16H,5-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNCYNVGHTHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)
![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)
![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)
![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

